molecular formula C22H27N5O B2989490 2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900274-62-6

2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No. B2989490
CAS RN: 900274-62-6
M. Wt: 377.492
InChI Key: PEEHXKPNOOWSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is not intended for human or veterinary use, but for research purposes only. The molecular formula is C22H27N5O and the molecular weight is 377.492.


Molecular Structure Analysis

The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula is C22H27N5O.

Scientific Research Applications

Synthesis and Biological Activities

Novel Compounds Synthesis

Research into pyrazolo[1,5-a]pyrimidine derivatives often explores their synthesis for potential therapeutic applications. For example, studies have detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, indicating a broad interest in exploring the chemical reactivity and therapeutic potential of pyrazolo[1,5-a]pyrimidine cores (Rahmouni et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Some derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have shown promise as anti-inflammatory and antimicrobial agents, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing various diseases and conditions (Aggarwal et al., 2014).

Adenosine Receptor Affinity

The role of various moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles has been investigated. This suggests applications in developing compounds targeting specific receptors for therapeutic benefits (Squarcialupi et al., 2017).

Anticancer and Antiproliferative Activities

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Safety and Hazards

This compound is not intended for human or veterinary use, but for research purposes only. Specific safety and hazard information is not available from the search results.

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, a related class of compounds, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the design of drugs and have shown anticancer potential and enzymatic inhibitory activity . This suggests potential future directions for the study and application of “2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” and related compounds.

properties

IUPAC Name

2-[4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-7-19-17(2)24-21-20(18-8-5-4-6-9-18)16-23-27(21)22(19)26-12-10-25(11-13-26)14-15-28/h3-6,8-9,16,28H,1,7,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEHXKPNOOWSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.